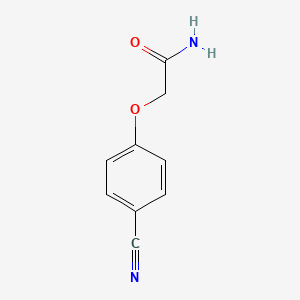
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound that can be categorized within the broader class of nicotinamide derivatives. These derivatives are known for their biological activity and are widely studied for their potential therapeutic applications. Nicotinamide itself is a form of vitamin B3 and plays a crucial role in the metabolism of cells and the maintenance of healthy tissues .
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves the formation of amide bonds and the introduction of various functional groups to the nicotinic acid or nicotinamide core structure. While the provided papers do not directly describe the synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide, they do provide insights into related synthetic methods. For example, the synthesis of nicotinamide derivatives can involve reactions with arylidinecyanothioacetamide in the presence of ethanol and piperidine, as described in the synthesis of pyridine derivatives containing a naphthyl moiety .
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by the presence of a pyridine ring, which is a common structural motif in these compounds. The interactions between the pyridine ring and other functional groups, such as carboxylic acids, are crucial for the formation of cocrystals and the establishment of molecular assemblies . The specific molecular structure of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide would likely exhibit similar interactions due to the presence of the pyridine and pyrazine rings.
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions, including methylation and oxidation. These reactions can lead to the formation of metabolites such as N-methyl-nicotinamide and its oxidized derivatives . The chemical behavior of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide would be influenced by the functional groups attached to the nicotinamide core, which can affect its reactivity and the types of chemical reactions it can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For instance, the solubility, melting point, and stability of these compounds can vary based on the presence and position of substituents on the pyridine ring. The biological activity of nicotinamide derivatives, such as their role in preventing pellagra, is also a significant aspect of their chemical properties . The specific physical and chemical properties of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide would need to be determined experimentally, but they would be expected to be consistent with those of similar nicotinamide derivatives.
科学的研究の応用
Inhibitors of Nicotinamide N-Methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) catalyzes the N-methylation of pyridine-containing compounds, playing a crucial role in the metabolism of nicotinamide and other pyridines. NNMT's overexpression is linked to various human diseases, making the development of inhibitors a significant area of research. The discovery of bisubstrate inhibitors like MS2734 has been pivotal. These inhibitors, characterized through biochemical, biophysical, kinetic, and structural studies, occupy both substrate and cofactor binding sites, offering insights for developing more potent and selective NNMT inhibitors (Babault et al., 2018).
Role in Disease Biomarkers and Potential Therapeutic Targets
NNMT's implication in diseases like cancer, metabolic, and neurodegenerative diseases positions it as a potential biomarker and therapeutic target. The enzyme's activity, by affecting the methylation potential and NAD+ levels, impacts energy metabolism and epigenetic states. High NNMT expression has been identified as a poor prognostic biomarker in solid tumors, suggesting its role in tumor progression and the potential for targeted therapy (Li et al., 2018).
Biochemical Characterization and Structural Insights
The structural elucidation of NNMT, especially in complex with inhibitors and substrates, provides vital insights into substrate recognition and enzyme catalysis. Understanding these interactions at the molecular level aids in the design of inhibitors and activity-based probes, advancing the exploration of NNMT's roles in health and disease (Peng et al., 2011; Loring & Thompson, 2018).
Metabolic Pathways and Enzyme Assays
NNMT's role extends beyond disease implications to include its participation in xenobiotic and drug metabolism. The development of efficient assays for NNMT activity facilitates the study of its substrate scope and the identification of inhibitors. These assays, leveraging modern analytical techniques, enable the kinetic analyses of NNMT-mediated methylation, providing a foundation for inhibitor development and understanding the enzyme's diverse substrate recognition (van Haren et al., 2016).
将来の方向性
特性
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O/c18-17(19,20)14-4-3-12(9-24-14)16(26)25-10-13-15(23-7-6-22-13)11-2-1-5-21-8-11/h1-9H,10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYJXUSYZMIPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B2499833.png)
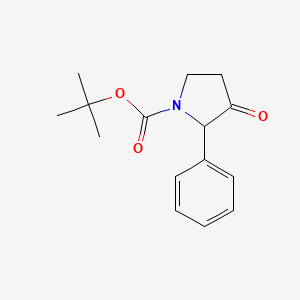
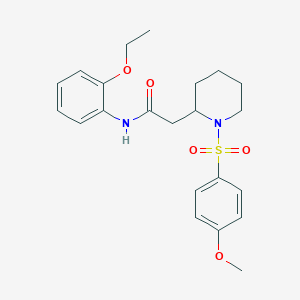

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropiperidine-4-carboxylic acid](/img/structure/B2499838.png)
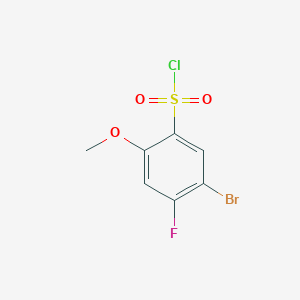
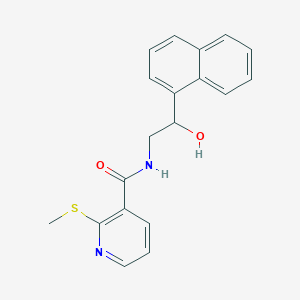
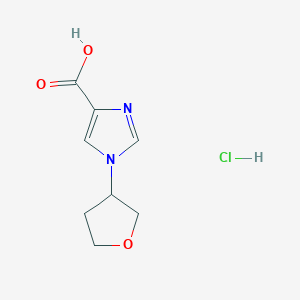
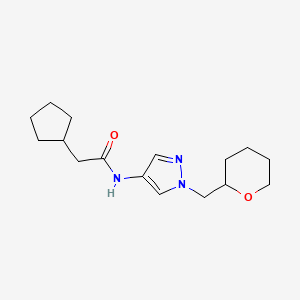
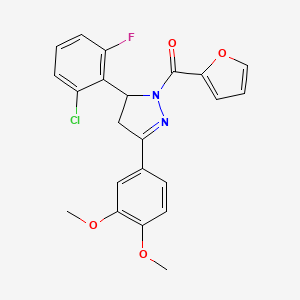
![1-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2499849.png)
![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)
![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2499851.png)
